4,6-Dibromobenzo[d]thiazol-2-amine
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Overview
Description
4,6-Dibromobenzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 16582-60-8 . It has a molecular weight of 308 and its IUPAC name is 4,6-dibromo-1,3-benzothiazol-2-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Br2N2S/c8-3-1-4 (9)6-5 (2-3)12-7 (10)11-6/h1-2H, (H2,10,11) . This indicates the presence of a benzothiazole nucleus within the structure of the compound .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Medicinal Chemistry
4,6-Dibromobenzo[d]thiazol-2-amine: is explored in medicinal chemistry for its potential as a building block in drug design. Its core structure, being similar to other bioactive thiazoles, allows for the synthesis of compounds that may interact with various biological targets. The bromine atoms present in the compound can be used for further functionalization through cross-coupling reactions, which is a valuable trait in the development of pharmaceuticals .
Agriculture
In the field of agriculture, this compound could be investigated for the development of novel agrochemicals. Its structural similarity to benzothiazoles, which are known for their fungicidal properties, suggests potential utility in plant protection. Research could focus on synthesizing derivatives and testing their efficacy against a range of plant pathogens .
Material Science
The application of This compound in material science includes the synthesis of organic semiconductors. The compound’s aromatic system and heteroatoms make it a candidate for creating pi-conjugated systems that exhibit desirable electronic properties for use in electronic devices .
Environmental Science
Environmental science research may utilize This compound in the study of environmental pollutants. Its brominated aromatic structure is similar to certain industrial byproducts, making it a model compound for understanding the behavior and degradation of environmental contaminants .
Analytical Chemistry
In analytical chemistry, This compound can serve as a standard or reagent in the development of analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in chemical assays .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on similar heterocyclic substrates. It may also serve as a precursor for the synthesis of biochemical probes or markers .
Pharmaceutical Research
Pharmaceutical research might investigate This compound for its pharmacokinetic properties. Its potential to cross the blood-brain barrier and its solubility profile make it an interesting candidate for the development of central nervous system drugs .
Chemical Engineering
In chemical engineering, this compound could be used in process development studies, particularly in the optimization of synthetic routes for thiazole derivatives. Its reactivity with various chemical groups could help in designing efficient and scalable chemical processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4,6-Dibromobenzo[d]thiazol-2-amine can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell or tissue type. For example, the compound’s solubility and stability could be affected by the pH and temperature, while its efficacy could be modulated by the presence of other molecules that compete for the same targets.
Please note: The information provided here is based on the current state of our knowledge and may change as more research becomes available .
properties
IUPAC Name |
4,6-dibromo-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYILJDRUYPJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404409 |
Source
|
Record name | 4,6-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16582-60-8 |
Source
|
Record name | 4,6-Dibromo-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16582-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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